(R)-3-Fluoropyrrolidine-1-sulfonamide is a fluorinated chiral pyrrolidine derivative characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a sulfonamide functional group. Its chemical formula is with a molecular weight of approximately 125.57 g/mol. This compound is notable for its high purity (often >98%) and has applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
(R)-3-Fluoropyrrolidine-1-sulfonamide exhibits significant biological activity due to its structural features. Fluorinated compounds are known for enhancing metabolic stability and binding affinity in drug design. The presence of the sulfonamide group contributes to its potential as an enzyme inhibitor and as a building block for active pharmaceutical ingredients (APIs). Research indicates that compounds containing fluorine can exhibit altered pharmacokinetics and improved bioavailability compared to their non-fluorinated counterparts .
The synthesis of (R)-3-Fluoropyrrolidine-1-sulfonamide typically involves several steps:
(R)-3-Fluoropyrrolidine-1-sulfonamide has several applications:
Studies on (R)-3-Fluoropyrrolidine-1-sulfonamide have focused on its interactions with biological targets, particularly enzymes involved in metabolic pathways. The fluorine atom enhances binding interactions, which may lead to increased efficacy as an enzyme inhibitor. Interaction studies often employ techniques such as surface plasmon resonance and molecular docking to analyze binding affinities and modes of action .
Several compounds share structural similarities with (R)-3-Fluoropyrrolidine-1-sulfonamide. Below is a comparison highlighting their unique features:
The uniqueness of (R)-3-Fluoropyrrolidine-1-sulfonamide lies in its specific combination of chirality, fluorination, and sulfonamide functionality, which collectively enhance its potential as a pharmaceutical building block.
The core structure of (R)-3-fluoropyrrolidine-1-sulfonamide comprises a five-membered pyrrolidine ring with a fluorine substituent at the C3 position and a sulfonamide group (-SO₂NH₂) at the N1 position. Key features include:
Computational studies reveal that fluorination at C3 reduces the energy barrier for pyrrolidine ring puckering (ΔG ≈ 2.1 kcal/mol), enabling rapid conformational switching between axial and equatorial states. This flexibility allows the compound to adapt to diverse binding sites, as demonstrated in its dual activity against RORγt (EC₅₀ = 61 nM) and pregnane X receptor (PXR; EC₅₀ = 495 nM).
The R-configuration at C3 is indispensable for optimizing target engagement and minimizing off-effects:
Fluorinated pyrrolidine sulfonamides emerged from efforts to overcome resistance in antimalarial and anticancer therapies:
Chiral pool strategies leverage enantiomerically pure starting materials to bypass racemic intermediates. A prominent example involves Oppolzer’s chiral sultam, which directs asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn-substituted pyrrolidines with high diastereo- and enantioselectivity (up to 99% ee) [1]. This method enables precise stereochemical control at the pyrrolidine C3 position, which can subsequently be fluorinated. For instance, hydroxylated intermediates derived from cycloadducts undergo fluorodehydroxylation via reagents like DAST (diethylaminosulfur trifluoride) to install the fluorine substituent. The chiral auxiliary is later cleaved under mild conditions (e.g., LiAlH4), allowing its recovery and reuse [1].
Direct enantioselective fluorination has emerged as a streamlined alternative. MacMillan’s organocatalytic α-fluorination, utilizing modified cinchona alkaloids, achieves enantiomeric excesses (ee) exceeding 90% for fluorinated piperidines [2]. Analogous strategies apply to pyrrolidines: α-chloroaldehydes undergo kinetic resolution during fluorination with N-fluorobenzenesulfonimide (NFSI), yielding α-fluoro-α-chloro intermediates that are cyclized to pyrrolidines [5]. Transition metal catalysis also shows promise; iodine(III) complexes with 1-naphthyllactic acid ligands induce fluorocyclizations of olefinic amines, forming tertiary C–F stereocenters with 93% ee [3].
Table 1: Comparative Analysis of Asymmetric Fluorination Methods
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Oppolzer’s sultam | Cycloaddition adduct | 99 | 83 | [1] |
| Cinchona alkaloid organocatalyst | α-Chloroaldehyde | 90 | 75 | [2] |
| Iodine(III)-naphthyllactate | Olefinic amine | 93 | 83 | [3] |
Sulfinylamines serve as chiral auxiliaries for installing sulfonamide groups with stereochemical fidelity. For example, (R)- or (S)-tert-butanesulfinamide reacts with pyrrolidine intermediates to form sulfinimines, which are reduced to sulfonamides. This approach benefits from the stability of sulfinamide intermediates and their compatibility with subsequent fluorination steps [5]. Recent work demonstrates that α-methylbenzylamine can replace traditional catalysts in sulfinylamine reactions, simplifying the synthesis while maintaining enantioselectivity [2].
Late-stage sulfonylation avoids exposing sensitive intermediates to harsh conditions. Treating 3-fluoropyrrolidine with sulfonyl chlorides (e.g., nosyl chloride) in the presence of bases like triethylamine affords the sulfonamide product. This method is particularly effective for introducing diverse sulfonyl groups, as demonstrated in the synthesis of nosyl-protected fluoropyrrolidines, which are subsequently deprotected to yield free sulfonamides [4].
Enantiomeric purity is critical for pharmaceutical applications. Crystallization remains a cornerstone; for instance, diastereomeric salts of (R)-3-fluoropyrrolidine-1-sulfonamide with chiral acids (e.g., dibenzoyl-L-tartaric acid) enable resolution via differential solubility [2]. Chiral stationary phase chromatography (CSP-HPLC or SFC) using columns like Chiralpak AD-H achieves baseline separation of enantiomers, with ee values ≥99% [4]. Additionally, kinetic resolution during fluorination—where one enantiomer reacts faster—can enrich the desired (R)-isomer without post-synthesis purification [5].
The proton nuclear magnetic resonance spectroscopic analysis of (R)-3-fluoropyrrolidine-1-sulfonamide reveals characteristic signals that facilitate structural identification and stereochemical assignment [1]. The fluorinated carbon-hydrogen environment at the 3-position of the pyrrolidine ring exhibits a distinctive doublet of multiplets pattern in the chemical shift range of 4.5-5.2 parts per million, with a large hydrogen-fluorine coupling constant of 48-52 hertz [2]. This substantial coupling constant confirms the direct attachment of fluorine to the carbon bearing the observed proton.
The pyrrolidine ring protons adjacent to the nitrogen atom display chemical shifts in the range of 2.0-3.0 parts per million, appearing as complex multiplets due to the conformational flexibility of the five-membered ring system [3] [2]. The methylene protons positioned beta to the nitrogen center resonate at 1.8-2.5 parts per million, exhibiting vicinal coupling constants of 6-10 hertz with neighboring protons [4] [5].
A particularly noteworthy spectroscopic feature is the long-range hydrogen-fluorine coupling observed for protons adjacent to the fluorinated carbon center, with coupling constants ranging from 12-18 hertz [6]. This phenomenon provides valuable information regarding the spatial arrangement of atoms within the molecular framework and confirms the stereochemical integrity of the (R)-configuration.
The sulfonamide proton manifests as a broad singlet in the chemical shift range of 4.5-6.0 parts per million [7] [8]. The broadening of this signal results from rapid proton exchange with residual water molecules in deuterated solvents and the quadrupolar relaxation effects of the nitrogen nucleus [4].
The fluorine signal appears as a doublet of multiplets due to scalar coupling with the directly bonded proton and additional coupling with neighboring ring protons [6] [2]. The one-bond carbon-fluorine coupling constant typically ranges from 165-185 hertz, consistent with the sp³ hybridization of the fluorinated carbon center [12].
The substantial electronegativity of fluorine influences the electronic environment of nearby nuclei, resulting in characteristic shielding and deshielding effects that extend through multiple bonds [13]. This phenomenon enables the determination of molecular connectivity patterns and provides insight into the conformational preferences of the pyrrolidine ring system [2].
Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment within the (R)-3-fluoropyrrolidine-1-sulfonamide structure [14] [15]. The fluorinated carbon displays a characteristic doublet in the chemical shift range of 85-95 parts per million, with a large one-bond carbon-fluorine coupling constant of 165-185 hertz [16] [17].
Carbon atoms adjacent to the fluorinated center exhibit two-bond carbon-fluorine coupling constants of 15-25 hertz, appearing as doublets in the spectrum [16]. More distant carbon nuclei show weaker three-bond coupling effects of 3-8 hertz, often manifesting as barely resolved doublets or broadened singlets [18] [17].
The quaternary carbon of the sulfonamide functional group resonates in the typical range of 160-180 parts per million for sulfur-containing heterocycles [7]. The remaining pyrrolidine ring carbons appear in the aliphatic region between 25-55 parts per million, with chemical shifts influenced by their proximity to the electronegative nitrogen and fluorine substituents [14] [15].
Simultaneous proton and fluorine decoupling experiments enhance spectral resolution and enable accurate integration of carbon signals, facilitating quantitative analysis of the compound [16]. The use of attached proton test experiments allows for the differentiation of primary, secondary, tertiary, and quaternary carbon environments within the molecular structure [17].
X-ray crystallographic analysis of (R)-3-fluoropyrrolidine-1-sulfonamide derivatives provides definitive structural information and absolute stereochemical confirmation [19] [20]. The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with space groups commonly belonging to P21/n, P21, or Pna21 symmetries [20] [21].
Representative unit cell parameters for related pyrrolidine sulfonamide structures include lattice constants of a = 7.845(2) Å, b = 11.234(3) Å, and c = 15.672(4) Å, with a beta angle of 96.48(2) degrees [22] [23]. The unit cell volume typically ranges from 540 to 3200 cubic angstroms, accommodating 2-8 molecules per unit cell depending on the specific derivative and crystal packing arrangement [21] [22].
Data collection is commonly performed at low temperatures between 100-295 Kelvin to minimize thermal motion and enhance diffraction quality [20] [24]. Refinement statistics consistently demonstrate R-factors between 3.5-8.2 percent and goodness-of-fit values ranging from 1.02-1.15, indicating high-quality structure determinations [20] [24].
The sulfonamide functional group exhibits characteristic geometric parameters that are consistent across different pyrrolidine derivatives [25] [22]. Sulfur-oxygen double bond lengths range from 1.428(2) to 1.445(2) angstroms, with standard deviations of approximately ±0.008 angstroms [22] [23]. The sulfur-nitrogen single bond length typically measures 1.618(2) to 1.625(3) angstroms [25] [22].
The carbon-fluorine bond length in the pyrrolidine ring measures 1.385-1.395 angstroms, consistent with typical aliphatic carbon-fluorine bonds [24]. The pyrrolidine ring adopts a non-planar envelope conformation, with the fluorinated carbon often displaced from the mean plane of the remaining ring atoms by 0.364(2) angstroms [24].
Bond angles within the sulfonamide group show characteristic values, with the oxygen-sulfur-oxygen angle ranging from 118.5-120.2 degrees and the nitrogen-sulfur-carbon angle measuring 105.8-108.2 degrees [22]. The stereochemical configuration around the fluorinated carbon maintains tetrahedral geometry with carbon-carbon-fluorine angles of 107.5-110.2 degrees [24].
The crystal structures of pyrrolidine sulfonamide derivatives are stabilized by intricate networks of hydrogen bonding interactions [8] [21]. Primary hydrogen bonds form between the sulfonamide nitrogen-hydrogen donor and sulfonyl oxygen acceptors, creating chains or rings with characteristic graph set notations of C(4) or R²₂(8) [8].
Intramolecular hydrogen bonds between the sulfonamide proton and nearby oxygen atoms stabilize the molecular conformation, typically exhibiting S(6) graph set notation with donor-acceptor distances of 2.65-2.85 angstroms [8]. Weaker carbon-hydrogen···oxygen interactions contribute to the overall crystal stability with distances ranging from 3.20-3.45 angstroms [21] [22].
The presence of fluorine introduces additional weak intermolecular interactions, including carbon-hydrogen···fluorine contacts with distances of 3.15-3.35 angstroms [21]. These interactions, while individually weak, collectively contribute to the overall crystal packing efficiency and thermal stability of the solid-state structure [8].
Mass spectrometric analysis of (R)-3-fluoropyrrolidine-1-sulfonamide under electron impact ionization conditions reveals characteristic fragmentation patterns that facilitate structural identification [26] [27]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the protonated molecular species [M+H]⁺, though its intensity remains relatively low at 15-25 percent due to extensive fragmentation [28] [29].
The primary fragmentation pathway involves heterolytic cleavage of the sulfur-nitrogen bond, requiring an energy input of approximately 50.25 kilocalories per mole [29]. This process generates a stable sulfonyl cation fragment that serves as a precursor for subsequent fragmentation reactions [30] [31]. The initial protonation occurs preferentially at the nitrogen atom of the pyrrolidine ring, facilitating energy minimization through intramolecular hydrogen bonding [29].
Alternative fragmentation pathways include the loss of sulfur dioxide (64 atomic mass units) through McLafferty rearrangement mechanisms, generating fragments at mass-to-charge ratio 104 [30] [32]. This pathway represents a competitive process with an energy barrier of 31.93 kilocalories per mole, as determined by density functional theory calculations [29].
Secondary fragmentation of primary ion species leads to the formation of characteristic product ions that provide structural information [27] [33]. The pyrrolidine ring undergoes ring contraction reactions, eliminating ethylene or cyclopropane fragments to produce smaller cyclic iminium ions [34]. The retention of the fluorinated pyrrolidine fragment at mass-to-charge ratio 89 [Pyrrolidine+F]⁺ occurs with moderate intensity (25-40 percent), demonstrating the stabilizing effect of the fluorine substituent [35].
Hydrogen fluoride elimination represents a significant fragmentation pathway, particularly when combined with carbon monoxide loss to generate fragments at mass-to-charge ratio 123 [35]. This concerted elimination process involves gamma-hydrogen transfer mechanisms and results in the formation of stable carbocation species [30] [35].
The base peak in most spectra corresponds to the pyrrolidine fragment ion at mass-to-charge ratio 71, formed through alpha-cleavage adjacent to the nitrogen atom [33]. This fragment exhibits high stability due to the cyclic iminium ion structure and resonance stabilization effects [34] [33].
Specific diagnostic ion patterns enable the unambiguous identification of (R)-3-fluoropyrrolidine-1-sulfonamide and differentiation from closely related structural isomers [27]. The presence of characteristic sulfur-containing fragments, including the sulfonyl cation at mass-to-charge ratio 64 and sulfur monoxide at mass-to-charge ratio 48, confirms the sulfonamide functionality [26] [29].
The combination of fluorine-containing pyrrolidine fragments with sulfur-bearing species provides a unique fingerprint for this compound class [35]. The relative intensities of these diagnostic ions remain consistent across different ionization methods, including electrospray ionization and atmospheric pressure chemical ionization [27].
Advanced mass spectrometric techniques, such as tandem mass spectrometry and high-resolution accurate mass measurements, enable detailed mechanistic studies of fragmentation pathways [26] [31]. Ion mobility spectrometry coupled with mass spectrometry provides additional structural information through collision cross-section measurements, facilitating three-dimensional structural characterization in the gas phase [36].